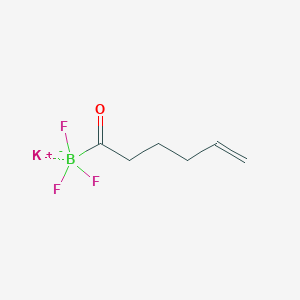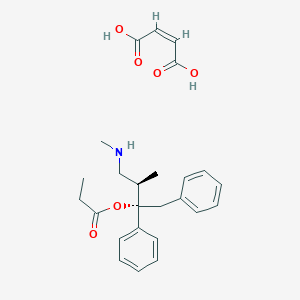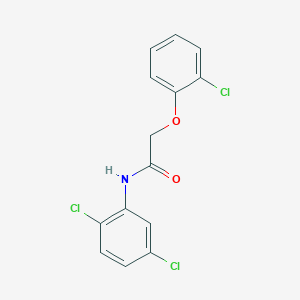
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities, including antimicrobial, antihypertensive, and anticancer properties . The presence of the bromophenyl group in its structure enhances its biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile can be achieved through a one-pot multicomponent Hantzsch reaction. This method involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable catalyst . The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine derivatives. Sodium borohydride is a commonly used reducing agent.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the function of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but its ability to block calcium channels is one of the proposed mechanisms .
Comparison with Similar Compounds
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile can be compared with other similar compounds, such as:
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound also exhibits anticancer activity but differs in its ester functional groups.
4-(3-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Similar in structure but with a fluorine atom instead of bromine, this compound has shown different biological activities.
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have been studied for their antimicrobial and antiproliferative properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl group, which enhances its biological activity and makes it a valuable compound for further research and development.
Properties
CAS No. |
401936-69-4 |
|---|---|
Molecular Formula |
C15H12BrN3 |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H12BrN3/c1-9-13(7-17)15(14(8-18)10(2)19-9)11-3-5-12(16)6-4-11/h3-6,15,19H,1-2H3 |
InChI Key |
HBRVIPLOTXDCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)


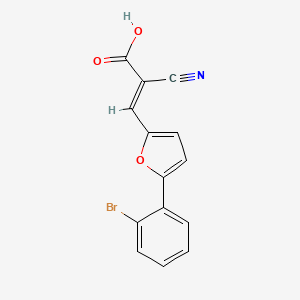
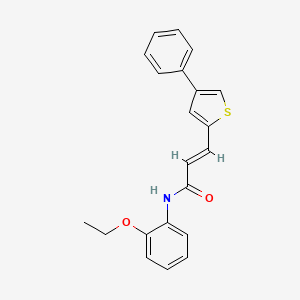
![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)

![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)
